6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-Oxa-2-azaspiro[34]octane-8-carboxylic acid is a heterocyclic compound characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of readily available starting materials with conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of strong acids or bases, oxidizing agents, and specific temperature controls to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce double bonds within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s spiro structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as changes in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
6-((benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid:
Uniqueness
6-Oxa-2-azaspiro[34]octane-8-carboxylic acid stands out due to its specific spiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)5-1-11-4-7(5)2-8-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
HALKMURLESVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CNC2)CO1)C(=O)O |
Origin of Product |
United States |
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